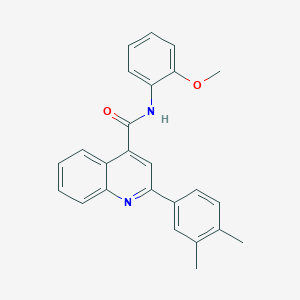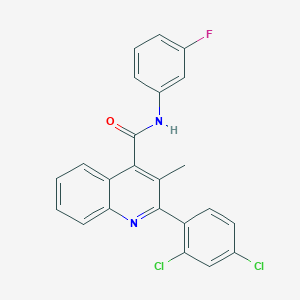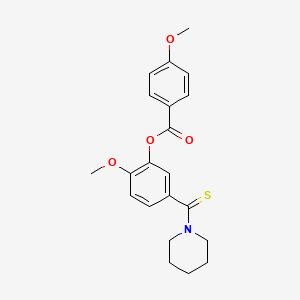
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst such as aluminum chloride.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide by reacting with 2-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.
類似化合物との比較
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the dimethyl and methoxy substitutions, potentially altering its biological activity.
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(2-methoxyphenyl)quinoline-4-carboxamide: Lacks the 3,4-dimethylphenyl group, which could affect its chemical properties and reactivity.
Uniqueness
The presence of both the 3,4-dimethylphenyl and 2-methoxyphenyl groups in 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide makes it unique. These substitutions can influence the compound’s electronic properties, steric hindrance, and overall reactivity, potentially leading to unique biological activities and applications.
特性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O2/c1-16-12-13-18(14-17(16)2)23-15-20(19-8-4-5-9-21(19)26-23)25(28)27-22-10-6-7-11-24(22)29-3/h4-15H,1-3H3,(H,27,28) |
InChIキー |
UJQVNONACAQXTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{(E)-[({[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11661218.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661219.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661224.png)
![2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11661226.png)

![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11661252.png)
![2-[(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11661253.png)
![2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B11661265.png)
![phenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11661271.png)
![ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661274.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)

![9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)
